Capillin is a ynone and an aromatic ketone.
Capillin
CAS No.: 495-74-9
Cat. No.: VC1669562
Molecular Formula: C12H8O
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 495-74-9 |
|---|---|
| Molecular Formula | C12H8O |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 1-phenylhexa-2,4-diyn-1-one |
| Standard InChI | InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3 |
| Standard InChI Key | RAZOKRUZEQERLH-UHFFFAOYSA-N |
| SMILES | CC#CC#CC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CC#CC#CC(=O)C1=CC=CC=C1 |
| Melting Point | 82-83°C |
Introduction
Chemical Structure and Properties
Molecular Identification
Capillin, chemically identified as 1-phenylhexa-2,4-diyn-1-one, is a polyacetylene compound with the molecular formula C12H8O and a molecular weight of 168.19 g/mol . It belongs to the chemical classes of ynones and aromatic ketones, featuring a distinctive structure with two triple bonds in its side chain . The compound is also known by several synonyms including 2,4-hexadiynophenone and 2,4-hexadiyn-1-one, 1-phenyl- .
Structural Characteristics
The structure of capillin features a phenyl group attached to a carbonyl functionality, which is connected to a linear chain containing two consecutive triple bonds (diyne system) . This unique structural arrangement contributes to its biological activities and reactivity. The SMILES notation for capillin is CC#CC#CC(=O)C1=CC=CC=C1, and its InChIKey is RAZOKRUZEQERLH-UHFFFAOYSA-N .
| Property | Value |
|---|---|
| Molecular Formula | C12H8O |
| Molecular Weight | 168.19 g/mol |
| Physical State | Not specified in sources |
| SMILES | CC#CC#CC(=O)C1=CC=CC=C1 |
| InChI | InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3 |
| CID (PubChem) | 10321 |
Natural Sources and Occurrence
Botanical Distribution
Capillin primarily occurs in plants belonging to the Asteraceae (Compositae) family. It has been isolated as a constituent of various Artemisia species, most notably Artemisia capillaris Thunb. and Artemisia monosperma . Additionally, capillin has been reported in other plant species including Santolina rosmarinifolia and Glebionis segetum .
Extraction and Isolation
Capillin mainly resides in the volatile oil fraction of Artemisia capillaris Thunb. flower . Techniques such as GC-MS and TLC have enabled the discovery and isolation of capillin from these plant sources, allowing for further pharmacological investigation . The compound is typically extracted as part of the essential oil fraction from these medicinal plants.
Biological Activities
Anticancer Properties
Capillin exhibits potent cytotoxic activity against multiple human tumor cell lines. Whelan and Ryan demonstrated that capillin (1-10 μM) inhibited cell proliferation in four human tumor cell lines: colon carcinoma (HT29), pancreatic carcinoma (MIA PaCa-2), epidermoid carcinoma of the larynx (HEp-2), and lung carcinoma (A549) . The inhibitory effect was both dose- and time-dependent, with HEp-2 cells showing the highest sensitivity, as evidenced by IC50 values of 2.8 μM at 24 hours, 0.8 μM at 48 hours, and 0.6 μM at 72 hours .
| Cell Line | IC50 at 24h (μM) | IC50 at 48h (μM) | IC50 at 72h (μM) |
|---|---|---|---|
| HEp-2 | 2.8 ± 0.3 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| HT29 | Not specified | Not specified | Not specified |
| MIA PaCa-2 | Not specified | Not specified | Not specified |
| A549 | Not specified | Not specified | Not specified |
In another significant study, Masuda et al. found that capillin potently inhibited cell growth in human leukemia HL-60 cells through apoptosis induction . Treatment with 10^-6 M capillin for 6 hours resulted in characteristic features of apoptosis, including DNA fragmentation and nuclear fragmentation .
Hepatoprotective Effects
Recent research has highlighted capillin's significant hepatoprotective properties, particularly in the context of non-alcoholic steatohepatitis (NASH). Li et al. conducted comprehensive studies using both in vitro and in vivo models to investigate capillin's role in NASH development .
In their in vitro experiments with FL83B hepatocytes treated with palmitic acid (PA), capillin hampered PA-mediated hepatocyte apoptosis and enhanced cell viability . Furthermore, capillin suppressed PA-mediated oxidative stress in hepatocytes, promoted Nrf2/HO-1 expression, and repressed NLRP3-ASC-Caspase1 inflammasome activation .
The in vivo studies using a high-fat diet mouse model of NASH demonstrated that capillin vigorously improved liver fat accumulation, oxidative stress, and liver injury . Mechanistically, capillin repressed the NLRP3-ASC-Caspase1 inflammasome and upregulated the Nrf2-HO-1 pathway in the liver .
Antimicrobial Activity
Capillin exhibits notable antimicrobial properties, particularly against dermatogenic filamentous bacteria. Research has reported that capillin demonstrates a strong bactericidal effect, positioning it as a potential candidate for antimicrobial applications . Along with α-pinene, β-pinene, β-caryophyllene, and piperitone, capillin is identified as one of five antibacterial compounds present in Artemisia species .
Anti-inflammatory Effects
Capillin demonstrates anti-inflammatory properties that contribute to its therapeutic potential. Studies have shown that Artemisia capillaris Thunb., which contains capillin, relieves LPS-triggered liver inflammation in HepG2 human hepatocarcinoma cells by blocking NF-κB pathway activation . This suggests that capillin may contribute to the anti-inflammatory effects observed with Artemisia capillaris extracts.
Mechanisms of Action
Cell Cycle Regulation and Apoptosis Induction
Capillin's anticancer activity is mediated through multiple mechanisms, including cell cycle perturbation and apoptosis induction. Research has demonstrated that capillin causes a dose- and time-dependent decrease in the percentage of cells in the G0/G1-phase with a concomitant increase in the percentages of cells in the S-phase and G2/M-phase .
In HT29 colon carcinoma cells, treatment with capillin (1-10 μM) for 48 hours resulted in the following cell cycle distribution changes :
| Treatment | G0/G1-phase (%) | S-phase (%) | G2/M-phase (%) |
|---|---|---|---|
| Control | 67 | 15 | 15 |
| 1 μM Capillin | 44 | 20 | 22 |
| 4 μM Capillin | 35 | 25 | 26 |
| 8 μM Capillin | 27 | 29 | 36 |
| 10 μM Capillin | 32 | 25 | 36 |
Capillin induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the mitochondrial apoptotic pathway . In HL-60 cells, activation of JNK was detected after treatment with capillin, preceding the appearance of characteristic properties of apoptosis . The release of cytochrome c from mitochondria was also observed, confirming the involvement of the mitochondrial apoptotic pathway in capillin-induced cell death .
Inhibition of Macromolecular Synthesis
Capillin inhibits DNA, RNA, and protein synthesis in tumor cells in a dose- and time-dependent manner . Among these macromolecules, DNA synthesis appears to be most significantly affected, suggesting that inhibition of DNA synthesis may be the primary mechanism through which capillin exerts its antiproliferative effects, with inhibition of protein and RNA synthesis occurring as secondary effects .
Modulation of Oxidative Stress Responses
Capillin exerts significant effects on cellular oxidative stress responses. In hepatocytes and liver tissue, capillin promotes the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key regulators of antioxidant responses . This upregulation of the Nrf2-HO-1 pathway enhances cellular antioxidant defense mechanisms, protecting against oxidative damage.
Additionally, capillin modulates glutathione (GSH) levels in cells. Studies have shown that treatment with capillin increases GSH levels in tumor cells, which could be due to defensive synthesis of GSH or possibly altered feedback control of synthesis .
Suppression of Inflammatory Pathways
Capillin exhibits anti-inflammatory effects through the suppression of key inflammatory pathways. Research has demonstrated that capillin represses the NLRP3-ASC-Caspase1 inflammasome, a critical mediator of inflammatory responses, in both in vitro and in vivo models . This suppression contributes to capillin's hepatoprotective effects in NASH models.
Research Studies and Therapeutic Applications
Cancer Research
Extensive research has been conducted on capillin's anticancer properties, focusing on its effects on various human cancer cell lines. Whelan and Ryan's study on four human tumor cell lines (HT29, MIA PaCa-2, HEp-2, and A549) demonstrated that capillin inhibited cell proliferation and decreased macromolecular synthesis in all cell lines in a dose- and time-dependent manner .
Their research also revealed that capillin induced apoptosis in these tumor cells, with up to 21% apoptosis observed in HT29 cells treated with 8 μM capillin for 72 hours . DNA fragmentation, a hallmark of apoptosis, was confirmed through DNA laddering in HT29 cells treated with 4 μM and 10 μM capillin for 72 hours .
Masuda et al.'s study on human leukemia HL-60 cells further supported capillin's anticancer potential . They demonstrated that capillin induced apoptosis via the mitochondrial apoptotic pathway, which might be controlled through JNK signaling . The authors concluded that capillin may be a potentially useful anticancer drug that could enhance therapeutic efficacy .
Diabetes Research
Research on capillin's anti-diabetic potential has identified its ability to inhibit key enzymes involved in diabetes and its complications. Jung et al.'s study demonstrated that capillin displayed potent inhibitory activity against α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR) .
The authors provided mechanistic insights through kinetic studies and docking simulations, showing that capillin has high affinity and tight binding capacity for the active sites of these enzymes . They concluded that capillin has promising potential as a therapeutic intervention for the management of diabetes and diabetes-associated complications .
Liver Disease Studies
Recent research has focused on capillin's hepatoprotective effects, particularly in the context of non-alcoholic steatohepatitis (NASH). Li et al. conducted comprehensive studies using both in vitro and in vivo models to investigate capillin's role in NASH development .
Their research demonstrated that capillin ameliorates hepatocyte injury by suppressing oxidative stress and repressing the NLRP3 inflammasome in NASH mice . The findings suggest that capillin may have therapeutic potential for NASH and other liver diseases characterized by inflammation and oxidative stress.
| Model | Treatment | Effects of Capillin |
|---|---|---|
| FL83B hepatocytes with palmitic acid | Capillin | ↓ Apoptosis, ↑ Cell viability, ↓ Oxidative stress, ↑ Nrf2/HO-1, ↓ NLRP3-ASC-Caspase1 |
| High-fat diet mouse model | Capillin | ↓ Liver fat accumulation, ↓ Oxidative stress, ↓ Liver injury, ↓ NLRP3-ASC-Caspase1, ↑ Nrf2-HO-1 |
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